molecular formula C18H21FN4O2 B2860583 N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251559-57-5

N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2860583
CAS No.: 1251559-57-5
M. Wt: 344.39
InChI Key: YYFKYPVPBBMMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F3406-9685 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-9685 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The inhibition of LCMV cell entry disrupts the viral replication cycle. By preventing the release of the virus ribonucleoprotein, F3406-9685 effectively halts the transcription and replication of the virus genome . This disruption of the viral replication cycle prevents the spread of the virus, thereby mitigating the infection.

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests that it may have good bioavailability and can effectively reach its target in the endosome compartment .

Result of Action

The molecular and cellular effects of F3406-9685’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and replicating, F3406-9685 can effectively control the spread of the virus.

Action Environment

The action of F3406-9685 is influenced by the pH of the endosome compartment, as it interferes with the pH-dependent fusion mediated by LCMV glycoprotein GP2 . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-13-10-17(25)23(18(20-13)22-8-3-2-4-9-22)12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFKYPVPBBMMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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